molecular formula C20H19Br2N5O3S B11681184 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-81-9

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681184
CAS No.: 303105-81-9
M. Wt: 569.3 g/mol
InChI Key: AEVPZJFRDNXZLF-AUEPDCJTSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of brominated phenol, triazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of a phenol derivative to introduce bromine atoms at specific positions on the aromatic ring. This is followed by the formation of a Schiff base through the condensation of the brominated phenol with an appropriate hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield a quinone, while reduction of the Schiff base would yield an amine derivative .

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro-substituted analogs .

Properties

CAS No.

303105-81-9

Molecular Formula

C20H19Br2N5O3S

Molecular Weight

569.3 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19Br2N5O3S/c1-3-27-19(12-4-6-15(30-2)7-5-12)25-26-20(27)31-11-17(28)24-23-10-13-8-14(21)9-16(22)18(13)29/h4-10,29H,3,11H2,1-2H3,(H,24,28)/b23-10+

InChI Key

AEVPZJFRDNXZLF-AUEPDCJTSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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